molecular formula C14H17N5OS B2996005 1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2097889-79-5

1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2996005
CAS No.: 2097889-79-5
M. Wt: 303.38
InChI Key: LBVDJPINNFQKJQ-UHFFFAOYSA-N
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Description

1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea” is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development .

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with its targets. For example, by inhibiting phosphodiesterase type 5, it can increase the level of cyclic guanosine monophosphate (cGMP) in cells, leading to smooth muscle relaxation . By inhibiting isocitrate dehydrogenase 1, it can affect the tricarboxylic acid cycle and cellular metabolism .

Result of Action

The compound’s action results in molecular and cellular effects, such as the modulation of receptor activity, inhibition of enzyme function, and alteration of cellular pathways . These effects can lead to changes in cellular functions and responses, potentially contributing to its therapeutic effects.

Properties

IUPAC Name

1-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14(18-12-5-2-9-21-12)17-10-11-4-1-8-19(11)13-15-6-3-7-16-13/h2-3,5-7,9,11H,1,4,8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVDJPINNFQKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.